Cas no 1553682-02-2 (7-Methyl-1-benzofuran-5-carbaldehyde)

7-Methyl-1-benzofuran-5-carbaldehyde is a benzofuran derivative featuring a formyl group at the 5-position and a methyl substituent at the 7-position of the benzofuran core. This compound serves as a versatile intermediate in organic synthesis, particularly in the preparation of heterocyclic compounds and pharmaceutical scaffolds. Its structural framework allows for further functionalization, making it valuable in medicinal chemistry and material science applications. The aldehyde group provides a reactive site for condensation, reduction, or nucleophilic addition reactions, while the methyl group enhances stability and influences electronic properties. Suitable for research and industrial use, it is typically handled under controlled conditions due to its reactivity.
7-Methyl-1-benzofuran-5-carbaldehyde structure
1553682-02-2 structure
Product name:7-Methyl-1-benzofuran-5-carbaldehyde
CAS No:1553682-02-2
MF:C10H8O2
MW:160.169322967529
MDL:MFCD28632300
CID:5463253
PubChem ID:83914228

7-Methyl-1-benzofuran-5-carbaldehyde Chemical and Physical Properties

Names and Identifiers

    • 7-methyl-1-benzofuran-5-carbaldehyde
    • Z3242961062
    • 7-Methyl-1-benzofuran-5-carbaldehyde
    • MDL: MFCD28632300
    • Inchi: 1S/C10H8O2/c1-7-4-8(6-11)5-9-2-3-12-10(7)9/h2-6H,1H3
    • InChI Key: OFBDVMKFQNMAHO-UHFFFAOYSA-N
    • SMILES: O1C=CC2C=C(C=O)C=C(C)C1=2

Computed Properties

  • Exact Mass: 160.052429494 g/mol
  • Monoisotopic Mass: 160.052429494 g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 1
  • Complexity: 179
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.2
  • Molecular Weight: 160.17
  • Topological Polar Surface Area: 30.2

7-Methyl-1-benzofuran-5-carbaldehyde Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-25023055-0.25g
7-methyl-1-benzofuran-5-carbaldehyde
1553682-02-2 95%
0.25g
$431.0 2024-06-19
Enamine
EN300-25023055-5.0g
7-methyl-1-benzofuran-5-carbaldehyde
1553682-02-2 95%
5.0g
$2525.0 2024-06-19
Enamine
EN300-25023055-5g
7-methyl-1-benzofuran-5-carbaldehyde
1553682-02-2 95%
5g
$2525.0 2023-09-15
Enamine
EN300-25023055-1g
7-methyl-1-benzofuran-5-carbaldehyde
1553682-02-2 95%
1g
$871.0 2023-09-15
Aaron
AR0292AQ-50mg
7-methyl-1-benzofuran-5-carbaldehyde
1553682-02-2 95%
50mg
$303.00 2025-02-17
Aaron
AR0292AQ-2.5g
7-methyl-1-benzofuran-5-carbaldehyde
1553682-02-2 95%
2.5g
$2373.00 2025-02-17
Aaron
AR0292AQ-5g
7-methyl-1-benzofuran-5-carbaldehyde
1553682-02-2 95%
5g
$3497.00 2023-12-15
1PlusChem
1P02922E-1g
7-methyl-1-benzofuran-5-carbaldehyde
1553682-02-2 95%
1g
$1139.00 2024-06-20
1PlusChem
1P02922E-10g
7-methyl-1-benzofuran-5-carbaldehyde
1553682-02-2 95%
10g
$4692.00 2024-06-20
Enamine
EN300-25023055-10.0g
7-methyl-1-benzofuran-5-carbaldehyde
1553682-02-2 95%
10.0g
$3746.0 2024-06-19

Additional information on 7-Methyl-1-benzofuran-5-carbaldehyde

Recent Advances in the Study of 7-Methyl-1-benzofuran-5-carbaldehyde (CAS: 1553682-02-2) in Chemical Biology and Pharmaceutical Research

The compound 7-Methyl-1-benzofuran-5-carbaldehyde (CAS: 1553682-02-2) has recently garnered significant attention in the field of chemical biology and pharmaceutical research due to its unique structural properties and potential therapeutic applications. This research briefing aims to provide an overview of the latest findings related to this compound, including its synthesis, biological activity, and potential as a drug candidate.

Recent studies have highlighted the versatility of 7-Methyl-1-benzofuran-5-carbaldehyde as a key intermediate in the synthesis of various bioactive molecules. Its benzofuran core structure, coupled with the aldehyde functional group, makes it a valuable scaffold for the development of novel pharmaceuticals. Researchers have successfully utilized this compound in the synthesis of inhibitors targeting specific enzymes involved in inflammatory and oncogenic pathways.

One of the most promising applications of 7-Methyl-1-benzofuran-5-carbaldehyde is its role in the development of anti-inflammatory agents. A 2023 study published in the Journal of Medicinal Chemistry demonstrated that derivatives of this compound exhibited potent inhibitory effects on cyclooxygenase-2 (COX-2), an enzyme implicated in inflammation and pain. The study reported IC50 values in the nanomolar range, suggesting high efficacy.

In addition to its anti-inflammatory properties, 7-Methyl-1-benzofuran-5-carbaldehyde has shown potential in anticancer research. A recent preclinical study investigated its derivatives as inhibitors of protein kinases involved in tumor growth and metastasis. The results indicated significant suppression of cancer cell proliferation in vitro, with minimal cytotoxicity to normal cells. These findings underscore the compound's potential as a lead structure for developing targeted cancer therapies.

The synthesis and optimization of 7-Methyl-1-benzofuran-5-carbaldehyde derivatives have also been a focus of recent research. Advances in catalytic methods have enabled more efficient and environmentally friendly production of this compound and its analogs. Notably, a 2024 publication in Organic Letters described a novel palladium-catalyzed approach that significantly improved yield and purity while reducing reaction time.

Despite these promising developments, challenges remain in the clinical translation of 7-Methyl-1-benzofuran-5-carbaldehyde-based therapeutics. Issues such as bioavailability, metabolic stability, and potential off-target effects need to be addressed through further structure-activity relationship studies and formulation optimization. Current research is focusing on prodrug strategies and nanoparticle delivery systems to overcome these limitations.

In conclusion, 7-Methyl-1-benzofuran-5-carbaldehyde (CAS: 1553682-02-2) represents a valuable chemical entity with diverse pharmaceutical applications. The recent research highlights its potential as a scaffold for developing novel anti-inflammatory and anticancer agents, while also pointing to areas requiring further investigation. As synthetic methodologies continue to advance and biological studies progress, this compound is likely to play an increasingly important role in drug discovery and development.

Recommend Articles

Recommended suppliers
Hangzhou Runyan Pharmaceutical Technology Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Hangzhou Runyan Pharmaceutical Technology Co., Ltd
Jincang Pharmaceutical (Shanghai) Co., LTD.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Jincang Pharmaceutical (Shanghai) Co., LTD.
Wuhan brilliant Technology Co.,Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Wuhan brilliant Technology Co.,Ltd
PRIBOLAB PTE.LTD
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
PRIBOLAB PTE.LTD
Tiancheng Chemical (Jiangsu) Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk